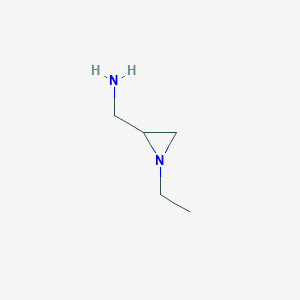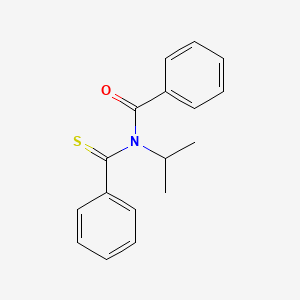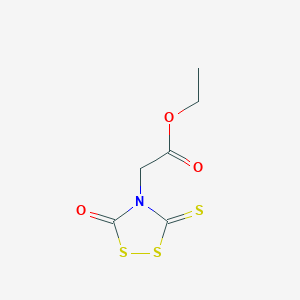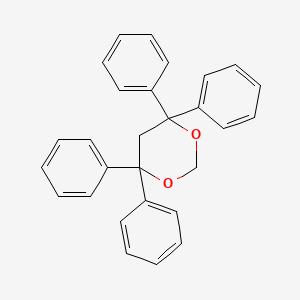![molecular formula C20H16N2O2 B14395845 Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone CAS No. 89970-23-0](/img/structure/B14395845.png)
Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a pyrido[3,2-b][1,4]oxazine ring fused with a phenyl group. The presence of these rings imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of N-phenyl-C-aryl imines with thionicotinic acid, mediated by T3P (propylphosphonic anhydride) at room temperature . This reaction is operationally simple and does not require specialized equipment or anhydrous solvents, yielding moderate to good results.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for industrial-scale synthesis.
化学反応の分析
Types of Reactions
Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenyl oxides, while reduction can produce phenyl alcohols or amines.
科学的研究の応用
Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms.
Pyridazinone: A derivative of pyridazine with a wide range of pharmacological activities.
2H-Pyran: A compound with a similar ring structure but different functional groups.
Uniqueness
Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone stands out due to its unique combination of phenyl and pyrido[3,2-b][1,4]oxazine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
CAS番号 |
89970-23-0 |
|---|---|
分子式 |
C20H16N2O2 |
分子量 |
316.4 g/mol |
IUPAC名 |
phenyl-(2-phenyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-4-yl)methanone |
InChI |
InChI=1S/C20H16N2O2/c23-20(16-10-5-2-6-11-16)22-14-18(15-8-3-1-4-9-15)24-17-12-7-13-21-19(17)22/h1-13,18H,14H2 |
InChIキー |
RSSIFLHJKVBBBR-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(N1C(=O)C3=CC=CC=C3)N=CC=C2)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


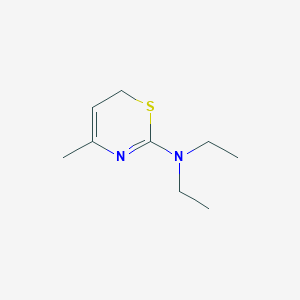
![6-Phenyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14395769.png)
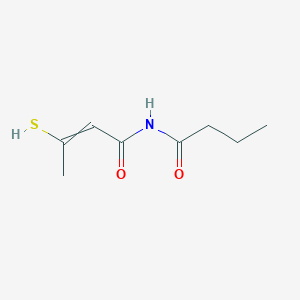
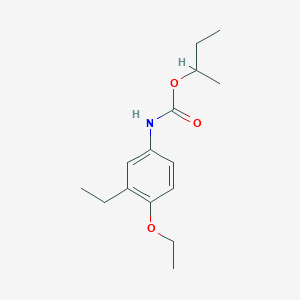
![(1Z)-2,2,2-Trifluoro-N-[(4-methylphenyl)methyl]ethanimidoyl chloride](/img/structure/B14395784.png)
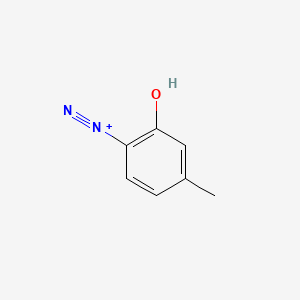
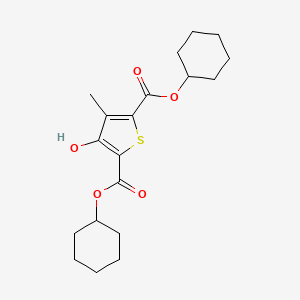
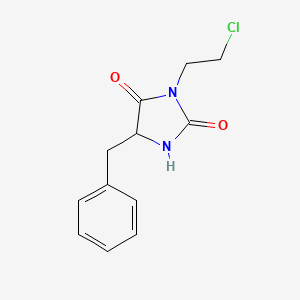
![3-[(1,3-Dithian-2-yl)methyl]-4-nitro-1,2-oxazole](/img/structure/B14395808.png)
